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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B15569235

Disclaimer: As of this writing, publicly available scientific literature lacks specific data on the in
vitro stability of galacto-Dapagliflozin. This technical guide will therefore focus on the well-
documented in vitro stability of the parent compound, Dapagliflozin. Understanding the stability
of Dapagliflozin is fundamental for predicting the behavior of its derivatives and is a critical
aspect for researchers, scientists, and drug development professionals.

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of
type 2 diabetes. Its stability under various conditions is a key factor in its formulation, storage,
and therapeutic efficacy. This guide summarizes the findings from several forced degradation
studies, which are essential for identifying potential degradation products and developing
stability-indicating analytical methods.

Data Presentation: Quantitative Stability of
Dapagliflozin

The following tables summarize the percentage of Dapagliflozin degradation under various
stress conditions as reported in the scientific literature. These forced degradation studies are
crucial for determining the intrinsic stability of the molecule.

Table 1: Degradation of Dapagliflozin under Hydrolytic Conditions
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%

Stress Concentrati . Temperatur .
. Duration Degradatio Reference
Condition on e
n

Acid )

) 0.1 N HCI 2 hours Ambient 1.18% [1]
Hydrolysis
Acid Significant

) 1 N HCI - - ) 2]
Hydrolysis Degradation
Alkaline )

i 0.1 N NaOH 2 hours Ambient 28.20% [1]
Hydrolysis
Neutral

] Water - - Stable [2]
Hydrolysis

Table 2: Degradation of Dapagliflozin under Oxidative Conditions

%

Stress Concentrati . Temperatur .
. Duration Degradatio Reference
Condition on e
n
Oxidative 3% H202 2 hours Ambient 1.67% [1]
. i Less than 2%
Oxidative 20% H202 30 min -

change

Table 3: Degradation of Dapagliflozin under Thermal and Photolytic Conditions
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Stress . ) ]
. Condition Duration % Degradation  Reference

Condition
Thermal

) 60°C 48 hours 5-20% [4]
Degradation
Photolytic ]

) UV light - Stable [2]
Degradation
Photolytic Sunlight and UV

) ) 7 days Stable [4]
Degradation light

Experimental Protocols

The following sections detail the methodologies employed in the cited stability studies of
Dapagliflozin.

Forced Degradation Study Protocol

A general protocol for forced degradation studies of Dapagliflozin involves the following steps:

o Preparation of Stock Solution: A stock solution of Dapagliflozin is prepared in a suitable
solvent, typically methanol or a mixture of methanol and water.[4]

e Application of Stress Conditions:

o Acid Degradation: The drug solution is treated with hydrochloric acid (e.g., 0.1 Nor 1 N
HCI) and kept at room temperature or heated for a specific duration.[1][4]

o Alkaline Degradation: The drug solution is treated with sodium hydroxide (e.g., 0.1 N or
0.5 N NaOH) and maintained at room temperature for a set period.[1][4]

o Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% or
20% H20:2) at room temperature.[1][3]

o Thermal Degradation: The solid drug powder is exposed to a high temperature (e.g.,
60°C) in an oven for an extended period.[4]
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o Photolytic Degradation: The solid drug powder is spread in a thin layer and exposed to UV
light or sunlight for several days.[4]

o Sample Analysis: After the specified stress period, the samples are withdrawn, neutralized if
necessary, and diluted to a suitable concentration for analysis. The amount of remaining
Dapagliflozin and the formation of degradation products are typically quantified using a
stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance
liquid chromatography (UPLC) method.[5][6][7]

Analytical Method: Stability-Indicating UPLC

A common analytical technique for assessing Dapagliflozin stability is a reverse-phase UPLC
method with PDA detection.

e Column: A C18 column (e.g., HSS 100 x 2.1 mm, 1.8 um) is often used for separation.[5]

» Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g.,
acetonitrile) in an isocratic or gradient elution mode is employed. A common mobile phase
composition is a 50:50 v/v ratio of phosphate buffer and acetonitrile.[5]

o Flow Rate: A typical flow rate is around 0.3 mL/min.[5]

» Detection: A photodiode array (PDA) detector is used to monitor the eluent at a specific
wavelength, often around 223 nm or 260 nm.[1][5]

o Quantification: The concentration of Dapagliflozin is determined by comparing the peak area
of the sample to that of a standard solution of known concentration. The percentage of
degradation is then calculated.

Visualizations
Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies
on a drug substance like Dapagliflozin.
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Caption: Workflow for forced degradation studies of Dapagliflozin.

Potential Degradation Pathway of Dapagliflozin

Based on the literature, Dapagliflozin is most susceptible to degradation under acidic and basic
conditions. The C-glycosidic bond is generally stable, but the molecule can undergo other
transformations. The following diagram illustrates a simplified potential degradation pathway
under hydrolytic stress.
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Caption: Simplified degradation pathways of Dapagliflozin under stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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